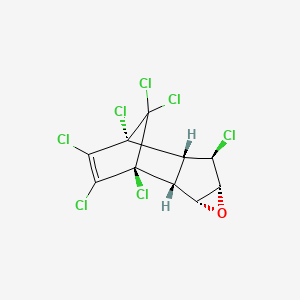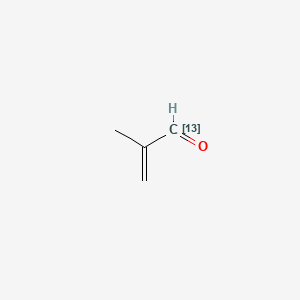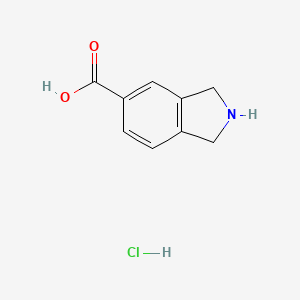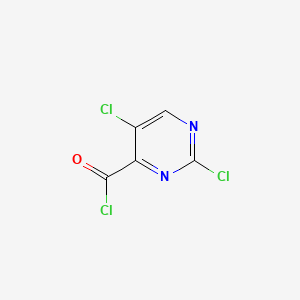
ヘプタクロルエポキシドA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptachlor epoxide is a persistent organic pollutant and a metabolite of heptachlor, an organochlorine compound used primarily as an insecticide. Heptachlor epoxide is known for its stability and persistence in the environment, making it a significant concern for environmental and public health. It is a white powder that does not explode easily and is more toxic than its parent compound, heptachlor .
作用機序
ヘプタクロルエポキシドは、主に中枢神経系との相互作用を通じて毒性を発揮します。それは、体内の解毒を担当するシトクロムP450酵素によって代謝されます。 ヘプタクロルエポキシドは、糖新生酵素の活性を高めることで肝臓機能を変え、グリコーゲンからのグルコース合成を増加させます . この化合物は、DNA損傷を引き起こし、細胞プロセスを混乱させる可能性もあります .
6. 類似の化合物との比較
ヘプタクロルエポキシドは、クロルデン、アルドリン、ディルドリン、エンドリンなどの他の有機塩素系農薬に似ています。これらの化合物は、環境中での残留性や生物蓄積の可能性など、類似の化学構造と特性を共有しています。 ヘプタクロルエポキシドは、母体化合物であるヘプタクロルに比べて、毒性が高く、安定している点が特徴です .
類似の化合物
- クロルデン
- アルドリン
- ディルドリン
- エンドリン
- トキサフェン
- DDT
- ミレックス
- ヘキサクロロベンゼン
ヘプタクロルエポキシドの独特の特性と、環境への重大な影響は、さまざまな科学分野において重要な研究対象となっています。
科学的研究の応用
Heptachlor epoxide has been studied extensively for its environmental impact and toxicity. Some of its scientific research applications include:
Environmental Science: Research on the biodegradation of heptachlor epoxide by white-rot fungi and other microorganisms to develop bioremediation strategies.
Analytical Chemistry: Development of analytical methods to detect and quantify heptachlor epoxide in environmental samples.
Public Health: Investigations into the health effects of exposure to heptachlor epoxide and its presence in food and water sources.
生化学分析
Cellular Effects
Heptachlor Epoxide A has been shown to have various effects on cells. It has been associated with enlarged livers, damage to liver and kidney tissue, and increased red blood cells in animal studies . It is also known to cause DNA damage .
Molecular Mechanism
The molecular mechanism of Heptachlor Epoxide A involves its interaction with biomolecules at the molecular level. It is known to cause DNA damage, suggesting that it may interact with DNA or associated proteins
Temporal Effects in Laboratory Settings
In laboratory settings, Heptachlor Epoxide A shows changes in its effects over time. It has been found that the compound can still be measured in fatty tissue 3 years after exposure .
Dosage Effects in Animal Models
The effects of Heptachlor Epoxide A vary with different dosages in animal models. High doses have been associated with liver and kidney damage, as well as increased red blood cells .
Metabolic Pathways
Heptachlor Epoxide A is involved in various metabolic pathways. It is metabolized to hydrophilic products via hydrolysis, dechlorination, and hydroxylation
Transport and Distribution
Heptachlor Epoxide A is transported and distributed within cells and tissues. It sticks to soil very strongly and evaporates slowly into the air . It does not dissolve easily in water .
準備方法
ヘプタクロルエポキシドは、直接製造されるのではなく、細菌や動物によるヘプタクロルの代謝変換によって形成されます。 主な合成経路は、ヘプタクロルのエポキシ化であり、ここでヘプタクロルは酸素と反応してヘプタクロルエポキシドを形成します . この変換は、環境中で、特に微生物が反応を促進する土壌や水中で起こり得ます .
化学反応の分析
類似化合物との比較
Heptachlor epoxide is similar to other organochlorine pesticides, such as chlordane, aldrin, dieldrin, and endrin. These compounds share similar chemical structures and properties, including persistence in the environment and potential for bioaccumulation. heptachlor epoxide is unique in its higher toxicity and stability compared to its parent compound, heptachlor .
Similar Compounds
- Chlordane
- Aldrin
- Dieldrin
- Endrin
- Toxaphene
- DDT
- Mirex
- Hexachlorobenzene
Heptachlor epoxide’s unique properties and significant environmental impact make it a critical subject of study in various scientific fields.
特性
CAS番号 |
28044-83-9 |
|---|---|
分子式 |
C10H5Cl7O |
分子量 |
389.3 g/mol |
IUPAC名 |
(2R,3R,5R,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8?,9?/m0/s1 |
InChIキー |
ZXFXBSWRVIQKOD-BDMWXGRVSA-N |
SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
異性体SMILES |
[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
melting_point |
160-161.5 °C |
物理的記述 |
Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |
溶解性 |
0.350 PPM IN WATER |
同義語 |
(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-trans-Heptachlor Epoxide; Heptachlor endo-Epoxide; Heptachlor Epoxide A; Heptachlor trans-Oxide; trans-Heptachlor Epoxide; |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of Heptachlor Epoxide A?
A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.
Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []
Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?
A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []
Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?
A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []
Q5: What are the known toxicological effects of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []
Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?
A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]
Q7: What is the environmental fate of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]
Q8: Is there evidence of Heptachlor Epoxide A biodegradation?
A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []
Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?
A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.
Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?
A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)


